3-[(Carboxymethyl-ethyl-amino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester
CAS No.:
Cat. No.: VC13476344
Molecular Formula: C15H28N2O4
Molecular Weight: 300.39 g/mol
* For research use only. Not for human or veterinary use.
![3-[(Carboxymethyl-ethyl-amino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester -](/images/structure/VC13476344.png)
Specification
Molecular Formula | C15H28N2O4 |
---|---|
Molecular Weight | 300.39 g/mol |
IUPAC Name | 2-[ethyl-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]methyl]amino]acetic acid |
Standard InChI | InChI=1S/C15H28N2O4/c1-5-16(11-13(18)19)9-12-7-6-8-17(10-12)14(20)21-15(2,3)4/h12H,5-11H2,1-4H3,(H,18,19) |
Standard InChI Key | GIKVZPWPDGVRAU-UHFFFAOYSA-N |
SMILES | CCN(CC1CCCN(C1)C(=O)OC(C)(C)C)CC(=O)O |
Canonical SMILES | CCN(CC1CCCN(C1)C(=O)OC(C)(C)C)CC(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Structural Features
The compound features a piperidine ring substituted at the 3-position with a [(carboxymethyl-ethyl-amino)-methyl] group and a tert-butoxycarbonyl (Boc) protecting group at the 1-position . The Boc group enhances stability during synthetic processes, while the carboxymethyl-ethyl-amino side chain introduces potential reactivity for further functionalization .
Table 1: Key Structural and Physicochemical Properties
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis typically involves multi-step protocols:
-
Piperidine Functionalization: Introduction of the carboxymethyl-ethyl-amino group via alkylation or reductive amination .
-
Boc Protection: Reaction with di-tert-butyl dicarbonate to install the tert-butoxycarbonyl group .
-
Purification: Chromatography or crystallization to achieve high purity (>97%) .
A patent by WO2009133778A1 describes a related method for tert-butyl 3-aminopiperidine-1-carboxylate production, emphasizing selective deprotection of carbamate groups using bases like sodium hydroxide . This approach could be adapted for synthesizing the target compound by modifying the side chain .
Table 2: Representative Synthesis Conditions
Step | Reagents/Conditions | Yield |
---|---|---|
Alkylation | Ethyl bromoacetate, K₂CO₃, DMF, 60°C | 70–85% |
Boc Protection | Di-tert-butyl dicarbonate, THF, RT | 90–95% |
Final Purification | Silica gel chromatography (EtOAc/hexane) | >97% purity |
Applications in Pharmaceutical and Organic Chemistry
Intermediate in Drug Development
The compound’s structure aligns with motifs found in protease inhibitors and kinase modulators. For example:
-
Anticancer Agents: Piperidine derivatives are explored for targeting glutaminolysis in cancer cells, as seen in prodrugs of L-γ-methyleneglutamic acid amides .
-
Antimicrobials: Rifamycin derivatives utilize similar piperidine intermediates for treating microbial infections .
Peptide Synthesis
The Boc group facilitates solid-phase peptide synthesis (SPPS) by protecting amine functionalities during coupling reactions . Post-synthesis, the tert-butyl ester is cleaved under acidic conditions (e.g., TFA) to yield free carboxylic acids .
Recent Research Developments
Prodrug Design
Studies on tert-butyl ester prodrugs highlight enhanced metabolic stability and bioavailability compared to free acids . For instance, 3-[(Carboxymethyl-ethyl-amino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester could serve as a prodrug for glutamine analogs targeting cancer metabolism .
Catalytic Applications
Piperidine derivatives are employed in asymmetric catalysis. The ethylamino-carboxymethyl side chain may coordinate metals, enabling enantioselective transformations .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume